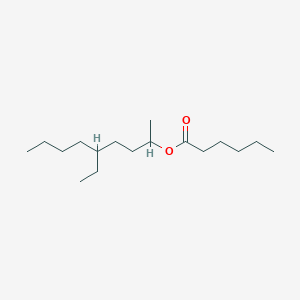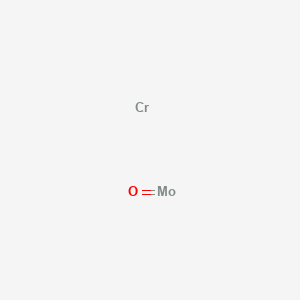
Chromium--oxomolybdenum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–oxomolybdenum (1/1), also known as chromium molybdenum oxide, is a compound that combines the properties of both chromium and molybdenum. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium–oxomolybdenum (1/1) can be synthesized through several methods. One common approach involves the direct reaction of chromium oxide (Cr₂O₃) with molybdenum oxide (MoO₃) at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent unwanted side reactions. The reaction can be represented as:
Cr2O3+MoO3→CrMoO4
Industrial Production Methods: In industrial settings, the production of chromium–oxomolybdenum (1/1) often involves high-temperature solid-state reactions. The raw materials, chromium oxide and molybdenum oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to the desired particle size.
Análisis De Reacciones Químicas
Types of Reactions: Chromium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), chromium–oxomolybdenum (1/1) can be oxidized to higher oxidation states.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce chromium–oxomolybdenum (1/1) to lower oxidation states.
Substitution: Substitution reactions can occur when chromium–oxomolybdenum (1/1) reacts with ligands or other compounds, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental metals.
Aplicaciones Científicas De Investigación
Chromium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Research has shown that chromium–oxomolybdenum (1/1) can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Chromium–oxomolybdenum (1/1) is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism by which chromium–oxomolybdenum (1/1) exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing reaction rates. In biological systems, chromium–oxomolybdenum (1/1) may interact with proteins and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Chromium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Chromium oxide (Cr₂O₃): Known for its use as a pigment and in refractory materials.
Molybdenum oxide (MoO₃): Used in catalysts and as a precursor for other molybdenum compounds.
Tungsten oxide (WO₃): Similar to molybdenum oxide, used in catalysts and electrochromic devices.
Uniqueness: Chromium–oxomolybdenum (1/1) stands out due to its combined properties of both chromium and molybdenum, offering unique catalytic and material properties that are not present in the individual oxides.
Propiedades
Número CAS |
12705-36-1 |
|---|---|
Fórmula molecular |
CrMoO |
Peso molecular |
163.95 g/mol |
Nombre IUPAC |
chromium;oxomolybdenum |
InChI |
InChI=1S/Cr.Mo.O |
Clave InChI |
IPDVFXZDWDPGAA-UHFFFAOYSA-N |
SMILES canónico |
O=[Mo].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


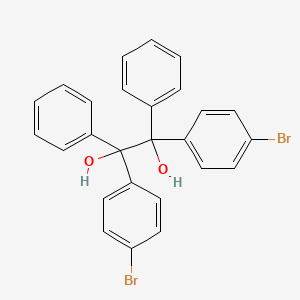
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)


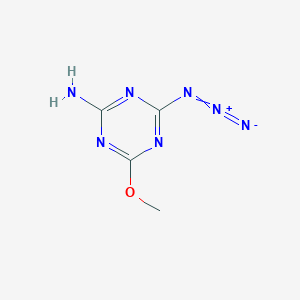

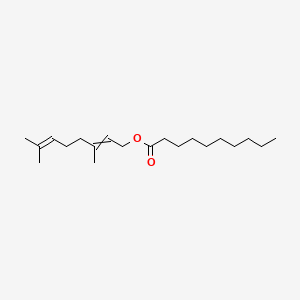
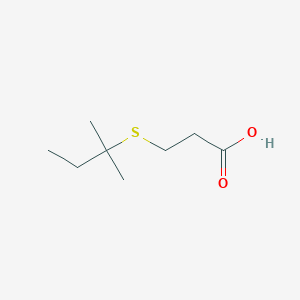

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
